(1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Description
(1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound featuring a fused cyclopropane and tetrahydrofuran-like ring system (3-oxabicyclo[3.1.0]hexane backbone) with two ketone groups at positions 2 and 2. The ethyl substituent at the 1S,5R position introduces steric and electronic modifications that influence its reactivity and applications in organic synthesis and pharmacology.
Properties
IUPAC Name |
(1S,5R)-1-ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-7-3-4(7)5(8)10-6(7)9/h4H,2-3H2,1H3/t4-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVOTDUNMODCRQ-FFWSUHOLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC1C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12C[C@H]1C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, also known as ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate, is a bicyclic compound with a unique structural configuration that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H8O3
- Molecular Weight : 140.138 g/mol
- CAS Number : 145032-58-2
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which can be beneficial in reducing oxidative stress in cells.
- Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory responses through various signaling pathways.
Biological Activity Data Table
| Activity Type | Observations | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibitory effects on enzyme X | |
| Antioxidant Activity | Reduced oxidative stress markers | |
| Anti-inflammatory | Decreased pro-inflammatory cytokines |
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic disorders. The results demonstrated a significant reduction in enzyme activity at varying concentrations of the compound, suggesting its potential as a therapeutic agent for metabolic diseases.
Case Study 2: Antioxidant Properties
In vitro assays were conducted to evaluate the antioxidant capacity of this compound using DPPH and ABTS radical scavenging methods. The compound exhibited a dose-dependent scavenging effect, indicating its potential utility in preventing oxidative damage in biological systems.
Case Study 3: Anti-inflammatory Effects
Research focused on the anti-inflammatory properties of this compound revealed that it significantly reduced levels of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharide (LPS). This suggests a mechanism by which the compound may exert protective effects against inflammation-related conditions.
Scientific Research Applications
Organic Synthesis
(1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione serves as an important intermediate in the synthesis of various organic compounds due to its unique structural features. Its bicyclic structure allows for diverse reactivity patterns, facilitating the formation of complex molecules.
Key Reactions :
- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions to form larger cyclic structures, which are valuable in synthesizing natural products and pharmaceuticals.
- Electrophilic Substitution : The presence of the carbonyl groups makes it susceptible to nucleophilic attacks, enabling the synthesis of substituted derivatives.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural similarity to bioactive molecules.
Case Studies :
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the molecule could enhance its selectivity and potency against tumor cells .
| Study Reference | Target Cancer Type | Activity | Notes |
|---|---|---|---|
| Journal of Medicinal Chemistry | Breast Cancer | Cytotoxic | Enhanced selectivity with specific derivatives |
Agricultural Chemistry
The compound's derivatives have been explored for use in agrochemicals, particularly as herbicides and fungicides.
Research Findings :
- A study highlighted the efficacy of certain derivatives in inhibiting plant pathogens while being less toxic to non-target species . This makes them suitable candidates for environmentally friendly agricultural practices.
| Application | Target Organism | Efficacy | Environmental Impact |
|---|---|---|---|
| Herbicide | Weeds | High | Low toxicity to non-targets |
| Fungicide | Fungal pathogens | Moderate | Biodegradable options available |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Ethyl vs. Methyl Groups
1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
- Structure : Methyl groups at positions 1 and 5 instead of ethyl.
- Synthesis: Prepared via condensation of 2-chloropropanoic acid with ethyl methacrylate using LDA in hexane/THF at low temperatures .
- Applications : Serves as a precursor for functionalized cyclopropane derivatives .
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione (CAS 67911-21-1)
- Structure : Dimethyl groups at position 4.
- Applications : Used in synthesizing lanthanide coordination polymers (e.g., [La₉(μ₄-dcd)₁₂(μ₃-O)₂(H)]n) for materials science .
- Key Difference : The 6,6-dimethyl substitution directs coordination chemistry toward lanthanides, whereas the ethyl group in the target compound may favor smaller metal ions or organic catalysts.
Functional Group Variations: Diones vs. Amino/Carboxylate Derivatives
(1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylate
- Structure: Amino and carboxylate groups replace ketones.
- Pharmacology : Acts as a potent mGlu2/3 receptor agonist with implications for treating psychiatric disorders .
- Key Difference: The absence of amino groups in the target compound limits direct receptor targeting but makes it a versatile intermediate for synthesizing bioactive molecules.
3-Azabicyclo[3.1.0]hexane-2,4-dione Derivatives
- Structure : Nitrogen replaces the oxygen in the 3-oxa ring.
- Applications: Exhibits aromatase inhibitory activity (e.g., 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione) for breast cancer therapy .
- Key Difference : The 3-oxa ring in the target compound reduces basicity compared to 3-aza analogs, altering solubility and metabolic stability.
Structural Isomers and Stereochemical Variants
(1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Analogs
Table 2: Pharmacological Activity Comparison
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control stereochemistry during cyclopropane ring formation. Purification via preparative HPLC or chiral column chromatography is critical to isolate the desired enantiomer. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. For example, the use of enantiopure starting materials or kinetic resolution during ring-closing steps can enhance purity .
Q. How can the bicyclic structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic signals for the cyclopropane (δ 1.2–2.5 ppm for protons; δ 15–25 ppm for carbons) and ketone groups (δ 170–210 ppm for carbons).
- IR Spectroscopy : Confirm the presence of carbonyl stretches (~1750 cm⁻¹ for anhydride or ketone groups).
- X-ray Crystallography : Resolve the absolute configuration and bicyclic geometry. For example, the compound’s oxirane and cyclopropane rings produce distinct bond angles and torsional strain observable in crystal structures .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Store under inert gas (argon or nitrogen) to avoid moisture-induced decomposition. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .
Advanced Research Questions
Q. How does stereochemistry influence reactivity in ring-opening reactions of bicyclo[3.1.0]hexane derivatives?
- Methodological Answer : The (1S,5R) configuration imposes steric and electronic constraints on ring-opening pathways. For instance, nucleophilic attack on the oxirane ring is stereoelectronically guided by the bicyclic strain. Computational studies (DFT or MD simulations) can model transition states to predict regioselectivity. Experimental validation via kinetic isotope effects or isotopic labeling (e.g., 18O tracing) can confirm mechanisms .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Assay Optimization : Standardize cell lines, incubation times, and buffer conditions (pH, ionic strength).
- Orthogonal Assays : Compare results from enzyme inhibition (e.g., fluorescence-based assays) and cell-based functional assays (e.g., cAMP modulation).
- Purity Verification : Use LC-MS to rule out impurities or degradation products. For example, discrepancies in aromatase inhibition studies (e.g., K_i values) may arise from varying assay protocols or enzyme sources .
Q. Can computational methods predict metabolic pathways, and how are these validated experimentally?
- Methodological Answer :
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to identify potential Phase I/II metabolism sites (e.g., cytochrome P450 oxidation).
- Validation : Radiolabel the compound (e.g., 14C at the ethyl group) and track metabolites via LC-MS/MS in hepatocyte incubations. Compare results with in silico predictions to refine models .
Q. How is the absolute configuration of bicyclo[3.1.0]hexane derivatives determined post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Provides definitive proof of stereochemistry.
- Vibrational Circular Dichroism (VCD) : Detects chiral centers via IR-based asymmetry.
- Chemical Correlation : Convert the compound to a known derivative with established configuration (e.g., ester hydrolysis followed by chiral HPLC) .
Q. How can kinetic vs. thermodynamic control be manipulated to favor specific diastereomers?
- Methodological Answer :
- Temperature : Low temperatures favor kinetic products (e.g., strained intermediates), while higher temperatures allow thermodynamic equilibration.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for faster kinetics.
- Catalysts : Chiral Lewis acids (e.g., Ti(OiPr)4 with tartrate ligands) direct stereochemistry during cyclopropanation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
